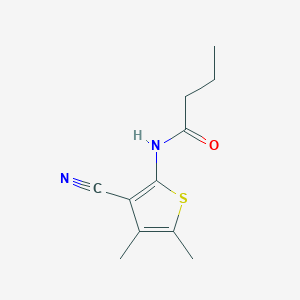![molecular formula C22H29N3O2 B251083 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEB is a small molecule that belongs to the class of benzamides and is widely used in the study of various biological processes.
Mecanismo De Acción
NEB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, NEB has been shown to inhibit the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. Inhibition of PARP by NEB leads to the accumulation of DNA damage and ultimately cell death. Similarly, NEB has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs by NEB leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
NEB has been shown to have significant biochemical and physiological effects, especially in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. NEB has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, NEB has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEB has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively characterized in various biological assays, making it a valuable tool compound for investigating various cellular processes. However, NEB also has some limitations. Its effects on cellular processes may be cell-type specific, and its potency may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of NEB. One area of interest is the development of more potent and selective analogs of NEB that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of NEB in various biological processes, such as inflammation and immune response. Finally, the development of new assays and techniques for the study of NEB and its effects on cellular processes will be critical for advancing our understanding of its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of NEB involves the reaction of 4-isopropoxybenzoic acid with 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure NEB.
Aplicaciones Científicas De Investigación
NEB has numerous scientific research applications, especially in the study of various biological processes. It is widely used as a tool compound to investigate the role of various proteins and enzymes in cellular processes such as cell proliferation, differentiation, and apoptosis. NEB has been shown to inhibit the activity of various enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). These enzymes play critical roles in various cellular processes, and their inhibition by NEB has been shown to have significant effects on cell growth and survival.
Propiedades
Fórmula molecular |
C22H29N3O2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-24-13-15-25(16-14-24)20-9-7-19(8-10-20)23-22(26)18-5-11-21(12-6-18)27-17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,23,26) |
Clave InChI |
PWOZPTCHGPKELD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)